(5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol
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Overview
Description
(5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol is a complex organic compound with the molecular formula C16H18BrNOS. It is characterized by the presence of a bromine atom, a dimethylamino group, and a thioether linkage, making it a compound of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the bromine atom or the thioether linkage.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different properties and applications depending on the functional groups introduced .
Scientific Research Applications
(5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol involves its interaction with specific molecular targets. The dimethylamino group and the thioether linkage play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol
- (5-Iodo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol
- (5-Fluoro-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol
Uniqueness
Compared to its similar compounds, (5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in various chemical reactions, making the compound versatile for different applications .
Properties
Molecular Formula |
C16H18BrNOS |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
[5-bromo-2-[2-[(dimethylamino)methyl]phenyl]sulfanylphenyl]methanol |
InChI |
InChI=1S/C16H18BrNOS/c1-18(2)10-12-5-3-4-6-15(12)20-16-8-7-14(17)9-13(16)11-19/h3-9,19H,10-11H2,1-2H3 |
InChI Key |
CHLYWPGOYPDIPF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1SC2=C(C=C(C=C2)Br)CO |
Origin of Product |
United States |
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